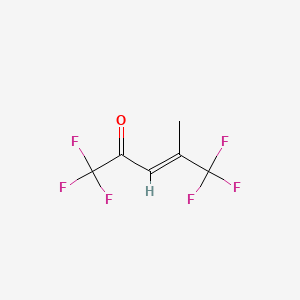

1,1,1,5,5,5-Hexafluoro-4-methyl-3-penten-2-one

Description

These compounds are critical intermediates in coordination chemistry, serving as ligands for transition metals like manganese, palladium, and yttrium ( ). Their fluorinated nature enhances thermal stability and volatility, making them valuable in industrial and synthetic applications ( ).

Properties

CAS No. |

372-25-8 |

|---|---|

Molecular Formula |

C6H4F6O |

Molecular Weight |

206.09 g/mol |

IUPAC Name |

1,1,1,5,5,5-hexafluoro-4-methylpent-3-en-2-one |

InChI |

InChI=1S/C6H4F6O/c1-3(5(7,8)9)2-4(13)6(10,11)12/h2H,1H3 |

InChI Key |

WRMWSVCCMDLQCJ-UHFFFAOYSA-N |

Isomeric SMILES |

C/C(=C\C(=O)C(F)(F)F)/C(F)(F)F |

Canonical SMILES |

CC(=CC(=O)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale fluorination processes. These processes are designed to handle the reactivity of the compound and ensure safety and efficiency. The production involves the use of specialized reactors and equipment to control the reaction conditions and prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one undergoes various types of reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced products.

Substitution: Amides, esters, and other substituted products.

Scientific Research Applications

1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one is widely used in scientific research due to its unique properties. It is employed in organic synthesis as a building block for the preparation of various fluorinated compounds. In biology, it is used as a reagent in the study of enzyme mechanisms and biochemical pathways. In medicine, it serves as a precursor for the synthesis of pharmaceuticals and diagnostic agents. In industry, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1,5,5,5-Hexafluoro-4-methylpent-3-en-2-one exerts its effects involves its strong electrophilic nature. The compound acts as an electrophile, reacting with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction conditions and the nucleophiles used.

Comparison with Similar Compounds

1,1,1,5,5,5-Hexafluoro-4-hydroxy-4-methylpentan-2-one (CAS 649-65-0)

cis-1,1,1,5,5,5-Hexafluoro-4-hydroxy-3-penten-2-one (CAS 1694-30-0)

3-Penten-2-one, 1,1,1,5,5,5-hexafluoro-4-[(trimethylsilyl)oxy]- (CAS 75108-34-8)

Manganese(2+) Bis(1,1,1,5,5,5-hexafluoro-4-oxo-2-penten-2-olate)

- Molecular Formula: C₁₀H₂F₁₂MnO₄ ( ).

- Key Features :

Comparative Data Table

Research Findings and Industrial Relevance

- Synthetic Routes : Hexafluoroacetylacetone (HFA) derivatives are typically synthesized via fluorination of acetylacetone or transesterification with fluorinated reagents ( ). For example, HFA is recovered from copper-ligand complexes using protonation agents like sulfuric acid ( ).

- Coordination Chemistry : Fluorinated β-diketonates form thermally stable complexes with metals such as Pd(II) and Y(III), critical in CVD (chemical vapor deposition) processes ( ).

- Biological Applications: Fluorinated analogs like 1,1,1,5,5,5-hexafluoro-4-(phenylamino)pent-3-en-2-one show promise in agrochemical development due to enhanced bioavailability ( ).

Biological Activity

3-Penten-2-one, specifically the variant 1,1,1,5,5,5-hexafluoro-4-methyl-, is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

- Chemical Formula : C6H10O

- Molecular Weight : 98.1430 g/mol

- CAS Registry Number : 141-79-7

- IUPAC Name : 3-Penten-2-one, 4-methyl-

The compound is characterized by a pentenone backbone with a hexafluoro group that significantly alters its reactivity and interaction with biological systems.

1. Anti-inflammatory Properties

Research has indicated that 3-penten-2-one derivatives exhibit anti-inflammatory effects. A study demonstrated that this compound can inhibit the expression of inducible nitric oxide synthase (iNOS) in RAW264.7 macrophages activated with lipopolysaccharide (LPS). The mechanism involves the induction of heme oxygenase-1 (HO-1), which plays a crucial role in reducing nitric oxide production and mitigating inflammation .

2. Metabolic Biomarker

3-Penten-2-one has been identified as a biomarker for metabolic stress. It has been detected in urine samples of patients undergoing metabolic disturbances, suggesting its utility in clinical diagnostics . The compound's presence correlates with increased acetaldehyde levels during abnormal metabolic conditions.

3. Volatile Compound Profiles

In food chemistry, the volatile profile of 3-penten-2-one has been studied in various fruits, particularly Aronia melanocarpa. It contributes to the aroma and flavor profiles of these berries and has implications for food quality assessments .

Study on Urinary Volatile Metabolites

A diagnostic profiling study involving approximately 400 patients revealed that urinary levels of 3-penten-2-one ranged from 1 to over 6.3 micromol/L in cases associated with barbiturate coma. This finding highlights its potential role as a diagnostic marker for specific medical conditions .

Inflammation and Immune Response

In another study focusing on immune responses, the compound was shown to modulate NF-kappa-B activity, which is pivotal in inflammatory processes. This modulation suggests that derivatives of 3-penten-2-one could be developed into therapeutic agents targeting inflammatory diseases .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C6H10O |

| Molecular Weight | 98.1430 g/mol |

| CAS Registry Number | 141-79-7 |

| Density | 0.862 g/mL at 25 °C |

| Biological Activity | Anti-inflammatory, Biomarker |

Q & A

Q. What synthetic routes are recommended for synthesizing 1,1,1,5,5,5-hexafluoro-4-methyl-3-penten-2-one, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : This compound can be synthesized via dehydrofluorination of polyfluorinated precursors (e.g., using KOH in isopropanol at elevated temperatures) or through condensation reactions involving fluorinated acetylacetone analogs. Optimization involves:

- Temperature control : Gradual heating (e.g., 150–200°C) to avoid side reactions like over-fluorination.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Stoichiometric ratios : Excess fluorinating agents improve yield but require post-reaction quenching to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic features of this fluorinated ketone?

- Methodological Answer :

- 19F NMR : Critical for identifying fluorine environments (e.g., CF3 groups resonate at δ −60 to −70 ppm).

- X-ray crystallography : Resolves bond lengths (e.g., C=O at ~1.21 Å) and stereochemistry, as demonstrated in analogous fluorinated diketones .

- IR spectroscopy : Confirms carbonyl stretching frequencies (~1700–1750 cm⁻¹) and fluorinated C–F vibrations (~1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the hexafluoro and methyl groups influence reactivity in Diels-Alder or Michael addition reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing hexafluoro groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks.

- Steric effects : The methyl group introduces regioselectivity by hindering approach from specific angles.

- Experimental design :

- Kinetic studies : Monitor reaction rates under varying temperatures and solvents (e.g., THF vs. DCM).

- DFT calculations : Model transition states to predict regioselectivity .

Q. What challenges arise in studying its coordination chemistry with transition metals, and how can they be addressed methodologically?

- Methodological Answer :

- Challenges : Fluorine’s electronegativity weakens metal-ligand bonds, leading to labile complexes.

- Solutions :

- Low-temperature crystallography : Stabilizes transient metal complexes (e.g., Ta or Zr derivatives) .

- Multinuclear NMR : Tracks 19F and 1H shifts to map coordination-induced electronic changes.

- Titration calorimetry : Quantifies binding constants (e.g., ΔH for metal-ligand interactions) .

Q. How can computational methods predict its environmental persistence or toxicity, and what experimental validation is required?

- Methodological Answer :

- In silico tools : Use QSAR models to estimate biodegradation half-lives or molecular docking to assess enzyme inhibition.

- Experimental validation :

- Aerobic degradation studies : Incubate with soil microbes and analyze via LC-MS for breakdown products.

- Cytotoxicity assays : Test against human cell lines (e.g., HepG2) to validate computational toxicity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.